5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The 3-fluoro-5-methylphenyl group is introduced via electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination and Nitrile Formation: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia. The nitrile group can be introduced via dehydration of amides or through the use of cyanating agents like cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies exploring its interaction with various enzymes and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chloro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of the fluoro group in 5-Amino-1-(3-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro and bromo analogs, which may exhibit different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-amino-1-(3-fluoro-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c1-7-3-9(13)5-10(4-7)17-12(15)11(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNUTOLZOXOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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